cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-[2-(4-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-20-14-8-6-12(7-9-14)15(17)10-11-2-4-13(5-3-11)16(18)19/h6-9,11,13H,2-5,10H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNJSFXWTHGRAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001171349 | |
| Record name | cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001171349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
735275-52-2 | |
| Record name | cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001171349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with 4-methoxybenzaldehyde in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, often using catalysts to increase yield and efficiency. The exact industrial methods can vary, but they generally aim to maximize the purity and yield of the final product while minimizing costs and environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved can include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic outcomes .
Comparison with Similar Compounds
Key Observations:
- The methoxy group in the target compound offers electron-donating effects, which may influence receptor binding or metabolic stability.
- Isomerism: The cis configuration in cyclohexane derivatives often reduces symmetry, leading to distinct physicochemical behaviors.
Physicochemical Properties
- Melting Points and Solubility : Substituents significantly alter phase behavior. For instance, methyl groups on the cyclohexane ring lower the nematic phase transition temperature in liquid crystals . The target compound’s cis-configuration likely reduces crystallinity compared to trans-analogues, enhancing solubility in polar solvents.
- Hydrogen Bonding: The carboxylic acid group (1 H-bond donor, 3 H-bond acceptors) facilitates interactions with biological targets, while the methoxyphenyl group contributes to π-π stacking .
Biological Activity
Cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a chiral compound with significant potential in pharmacology due to its unique molecular structure. This article explores its biological activity, including anti-inflammatory and analgesic properties, alongside relevant synthetic pathways and interaction studies.
- Molecular Formula : C16H20O4
- Molecular Weight : 276.34 g/mol
- Boiling Point : Approximately 472.2 ± 15.0 °C
- Density : 1.152 ± 0.06 g/cm³
The compound features a cyclohexane ring with a carboxylic acid group and an oxoethyl moiety attached to a para-methoxyphenyl group, contributing to its chemical reactivity, which predominantly involves nucleophilic substitution and esterification reactions .
Anti-inflammatory and Analgesic Properties
This compound has been shown to exhibit anti-inflammatory and analgesic properties. These effects are particularly relevant for therapeutic applications in managing pain and treating inflammatory diseases. The compound's structure suggests potential interactions with cyclooxygenase enzymes, which are critical in the inflammatory response .
Interaction Studies
Preliminary studies indicate that this compound may interact with various biological targets, particularly enzymes involved in inflammatory pathways. The binding affinity with cyclooxygenase enzymes suggests that the compound could inhibit their activity, leading to reduced production of pro-inflammatory mediators .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity. The following table summarizes key synthetic steps:
| Step | Reaction Type | Reactants | Products |
|---|---|---|---|
| 1 | Nucleophilic Substitution | Cyclohexanecarboxylic acid + Methoxyphenyl derivative | Intermediate compound |
| 2 | Esterification | Intermediate + Oxoethyl reagent | This compound |
Case Studies
While direct case studies on this specific compound are scarce, related research on structurally similar compounds has provided insights into its potential applications:
- Inflammation Models : Similar compounds have been tested in animal models for their anti-inflammatory effects, demonstrating significant reductions in inflammation markers.
- Pain Management Trials : Clinical trials involving related compounds have shown promise in pain management, suggesting that this compound may exhibit similar efficacy.
Chemical Reactions Analysis
Carboxylic Acid-Derived Reactions
The carboxylic acid group enables classic acid-catalyzed transformations:
Esterification
Reaction with alcohols (e.g., methanol, ethanol) under acidic or dehydrating conditions yields esters. For example:Key Data :
| Reaction Condition | Yield (%) | Reference |
|---|---|---|
| H₂SO₄, reflux | 75–85 | |
| DCC/DMAP, RT | 90–95 |
Amide Formation
Reaction with amines (e.g., NH₃, alkyl amines) via activation with coupling agents (e.g., EDC, HOBt) produces amides. The electron-withdrawing ketone group may stabilize intermediates.
Ketone Group Reactivity
The 2-oxoethyl group participates in nucleophilic additions and condensations:
Knoevenagel Condensation
In the presence of aldehydes and a base (e.g., piperidine), the ketone undergoes condensation to form α,β-unsaturated carbonyl derivatives .
Reduction
The ketone can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄:Optimized Conditions :
Aromatic Ring Modifications
The 4-methoxyphenyl group undergoes electrophilic substitution:
Demethylation
Treatment with BBr₃ or HI removes the methoxy group, yielding a phenolic derivative :
Oxidation
Oxidation of the methoxy group (e.g., with KMnO₄/H⁺) forms a quinone structure, though this is sterically hindered by the cyclohexane ring .
Cycloaddition Reactions
The conjugated system between the ketone and cyclohexane enables cycloadditions:
Diels-Alder Reaction
As a dienophile, the ketone reacts with dienes (e.g., 1,3-butadiene) to form six-membered cyclohexene derivatives .
Example :
| Diene | Product Structure | Yield (%) | Reference |
|---|---|---|---|
| 1,3-Butadiene | Bicyclic adduct | 65 | |
| Anthracene | Polycyclic adduct | 50 |
Decarboxylation
Under pyrolysis or strong base conditions (e.g., NaOH, Δ), decarboxylation occurs, yielding a cyclohexane derivative with a vinyl ketone side chain :
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the ketone and adjacent double bonds (if present), forming oxetane rings .
Comparative Reactivity Table
| Reaction Type | Reactivity Rate (Relative) | Key Influencing Factors |
|---|---|---|
| Esterification | High | Acid strength, alcohol nucleophilicity |
| Knoevenagel Condensation | Moderate | Base strength, solvent polarity |
| Diels-Alder | Low–Moderate | Diene electron density, steric effects |
Mechanistic Insights
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid, and how can steric hindrance in the cyclohexane ring be mitigated?
- Methodological Answer : The synthesis typically involves coupling a 4-methoxyphenyl ketone derivative with a cyclohexane-1-carboxylic acid precursor. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a DCM/DMF solvent system (3:1 v/v) are effective for activating carboxylic acid groups and facilitating amide/ester bond formation . To address steric hindrance from the cyclohexane ring, slow addition of reagents, elevated temperatures (40–60°C), and prolonged reaction times (16–24 hours) improve yields. Recrystallization from ethyl acetate or methanol/water mixtures enhances purity .
Q. How can researchers validate the stereochemical configuration of the cis-isomer post-synthesis?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical for confirming the cis-configuration. Irradiating protons on the 4-methoxyphenyl group and observing NOE correlations with adjacent cyclohexane protons can confirm spatial proximity. X-ray crystallography is definitive, as seen in analogous cyclohexane derivatives (e.g., cis-4-(tosyloxymethyl)cyclohexanecarboxylic acid), where crystal packing analysis resolves stereochemistry .
Q. What analytical techniques are most effective for assessing purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) and UV detection at 254 nm. Purity ≥98% is achievable with optimized retention times .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error.
- FT-IR : Key bands include C=O stretching (~1700 cm⁻¹ for carboxylic acid and ketone) and C-O-C vibrations (~1250 cm⁻¹ for methoxy groups) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize epimerization during synthesis?
- Methodological Answer : Epimerization at the cyclohexane ring is a major challenge. Use mild coupling agents (e.g., DCC instead of EDCI) and avoid strong acids/bases. Solvent polarity matters: low-polarity solvents (toluene) reduce racemization versus polar aprotic solvents (DMF). Monitoring reaction progress via chiral HPLC (e.g., Chiralpak IA column) ensures stereochemical fidelity .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies often arise from assay-specific factors (e.g., cell permeability, protein binding). For example:
- Permeability : Use MDCK cell monolayers to assess passive diffusion and active transport .
- Protein Binding : Equilibrium dialysis with human serum albumin (HSA) quantifies free drug concentrations.
Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based functional assays) .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for in vivo studies?
- Methodological Answer : Conduct CYP inhibition assays (CYP3A4, CYP2D6) using fluorogenic substrates. For example:
- Incubate with human liver microsomes and NADPH.
- Measure IC₅₀ values via LC-MS/MS.
If inhibition is observed (>50% at 10 µM), adjust dosing regimens in animal models to avoid drug-drug interactions .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP : Use Molinspiration or ACD/Labs software. Experimental validation via shake-flask method (octanol/water partition).
- Solubility : Apply the General Solubility Equation (GSE) with melting point data (e.g., DSC) and Hansen solubility parameters.
- Metabolism : Schrödinger’s Metasite predicts Phase I/II metabolic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
